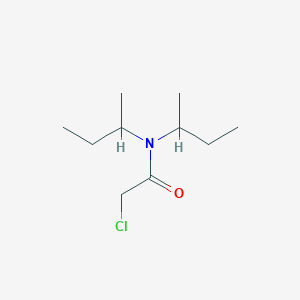

N,N-di-sec-butyl-2-chloroacetamide

Vue d'ensemble

Description

N,N-di-sec-butyl-2-chloroacetamide: is an organic compound with the molecular formula C10H20ClNO and a molecular weight of 205.725 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N,N-di-sec-butyl-2-chloroacetamide typically involves the reaction of 2-chloroacetyl chloride with di-sec-butylamine. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction is exothermic and requires careful temperature control, usually maintained at 0-5°C. The product is then purified by recrystallization or distillation .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control. The reaction mixture is continuously stirred, and the product is separated using industrial-scale distillation or crystallization techniques .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: N,N-di-sec-butyl-2-chloroacetamide can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Hydrolysis: In the presence of water or aqueous base, this compound can hydrolyze to form N,N-di-sec-butylacetamide and hydrochloric acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid at elevated temperatures.

Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

Major Products:

Substitution: N,N-di-sec-butylacetamide derivatives.

Hydrolysis: N,N-di-sec-butylacetamide and hydrochloric acid.

Oxidation: Corresponding carboxylic acids.

Applications De Recherche Scientifique

N,N-di-sec-butyl-2-chloroacetamide is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Medicine: Potential use in the development of pharmaceuticals due to its ability to interact with biological molecules.

Industry: Used as a precursor in the manufacture of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism of action of N,N-di-sec-butyl-2-chloroacetamide involves its ability to form covalent bonds with nucleophilic sites on biological molecules. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical research. The compound targets specific molecular pathways, depending on the functional groups present in the biological molecules it interacts with .

Comparaison Avec Des Composés Similaires

N,N-di-sec-butylacetamide: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.

2-chloroacetamide: Smaller and less sterically hindered, leading to different reactivity and applications.

N,N-diethyl-2-chloroacetamide: Similar structure but with ethyl groups instead of sec-butyl groups, affecting its physical and chemical properties.

Uniqueness: N,N-di-sec-butyl-2-chloroacetamide is unique due to its combination of steric hindrance from the sec-butyl groups and the reactivity of the chloroacetamide moiety. This makes it particularly useful in selective chemical reactions and as a research tool in various scientific fields .

Activité Biologique

N,N-di-sec-butyl-2-chloroacetamide is an organic compound that has garnered interest for its biological activity, particularly in the field of proteomics and enzymatic studies. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and potential applications based on available research findings.

Chemical Structure and Properties

This compound features a central amide group with two sec-butyl groups attached to the nitrogen atom and a chlorine atom on the second carbon. This structure enhances its lipophilicity and steric hindrance, which may influence its reactivity and interactions with biological molecules.

| Property | Details |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 201.71 g/mol |

| Functional Groups | Amide, chloro, alkyl chains |

Enzymatic Interactions

Research indicates that this compound exhibits notable biological activity, particularly in its ability to interact with enzymes. It has been shown to inhibit specific enzymes and modulate protein binding, suggesting potential applications in drug discovery and development. The compound primarily acts by covalently modifying cysteine residues in proteins, which is crucial for understanding its mechanisms of action within biological systems.

Proteomics Applications

The compound is particularly valuable in proteomics research for enriching cysteine-containing peptides. The chloroacetamide group reacts covalently with thiol groups (-SH) of cysteine residues, forming stable bonds that facilitate the identification and analysis of these peptides in complex protein mixtures . This method enhances the detection sensitivity and specificity of proteomic analyses.

Case Studies and Research Findings

Limitations and Considerations

While this compound shows promise in various applications, there are limitations to consider:

- Limited Availability of Data : The compound is relatively obscure, with limited scientific literature available detailing its specific mechanisms of action or comprehensive biological profiles.

- Handling Precautions : Due to the reactive nature of chloroacetamides, caution is advised when handling this compound to avoid potential hazards associated with similar chemical classes.

Propriétés

IUPAC Name |

N,N-di(butan-2-yl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20ClNO/c1-5-8(3)12(9(4)6-2)10(13)7-11/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATNNNLJLRYGDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N(C(C)CC)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400084 | |

| Record name | N,N-di-sec-butyl-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32322-33-1 | |

| Record name | 2-Chloro-N,N-bis(1-methylpropyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32322-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-di-sec-butyl-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.